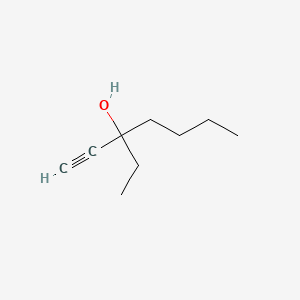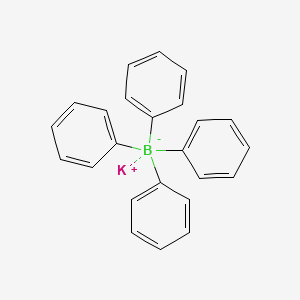
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one is a complex organic compound. It contains a ketone functional group, which is characterized by a carbonyl group (C=O) linked to two other carbon atoms . The compound also contains two phenyl groups, which are aromatic rings of six carbon atoms, and two methyl groups, which are single carbon atoms attached to three hydrogen atoms .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one could include reactions with nucleophiles due to the presence of the ketone group . The phenyl and methyl groups could also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one can be determined using various analytical techniques . These properties could include the compound’s solubility, melting point, boiling point, and spectral properties .Aplicaciones Científicas De Investigación
Synthesis Processes : A study by Lamba et al. (2006) demonstrated the synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones using microwave irradiation, highlighting a potential application of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one in organic synthesis processes (Lamba, Kumar, & Makrandi, 2006).
Structural and Conformational Studies : Cunningham et al. (1989) researched the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which could relate to the structural properties of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one (Cunningham, Lowe, & Threadgill, 1989).
Electrochemical Studies : The electrochemical oxidation of related compounds like 1-phenyl- and 1-(2,4-dimethylphenyl)-4,4-dimethylpyrazolidin-3-one has been studied, which might provide insights into the electrochemical properties of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one (Bellamy, Innes, & Hillson, 1983).
Photocyclization Reactions : Research by Košmrlj and Šket (2007) on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones might suggest similar photocyclization applications for 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one (Košmrlj & Šket, 2007).
Catalysis and Polymerization : Studies like that of Schmid et al. (2001) on new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes might provide a perspective on the potential catalytic applications of 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one (Schmid et al., 2001).
Direcciones Futuras
The future directions for research on 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one could include further studies on its synthesis, properties, and potential applications . This could involve exploring new synthetic routes, investigating its reactivity under different conditions, and examining its potential uses in various fields .
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-10-16(14(13)2)17(18)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWAPVKCGUOOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643976 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-24-4 |
Source


|
| Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)












